molecular formula C8H5NO2 B071284 5-Formyl-2-hydroxybenzonitrile CAS No. 187151-99-1

5-Formyl-2-hydroxybenzonitrile

Cat. No. B071284
CAS RN: 187151-99-1
M. Wt: 147.13 g/mol
InChI Key: PWQHSYDCGDVARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-2-hydroxybenzonitrile, also known as salicylaldehyde oxime, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound belongs to the class of organic compounds known as salicylaldehyde derivatives and is widely used in the pharmaceutical industry for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 5-Formyl-2-hydroxybenzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 5-Formyl-2-hydroxybenzonitrile can modulate various biochemical and physiological processes in the body. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Formyl-2-hydroxybenzonitrile in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the research and development of 5-Formyl-2-hydroxybenzonitrile. One of the most promising directions is the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of the mechanism of action of this compound, which could help to identify new targets for drug development. Finally, the development of new synthesis methods for this compound could help to overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

The synthesis of 5-Formyl-2-hydroxybenzonitrile involves the reaction of 5-Formyl-2-hydroxybenzonitrileyde and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to the final product using sodium borohydride.

Scientific Research Applications

5-Formyl-2-hydroxybenzonitrile has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

5-formyl-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQHSYDCGDVARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622514
Record name 5-Formyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-hydroxybenzonitrile

CAS RN

73289-79-9
Record name 5-Formyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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